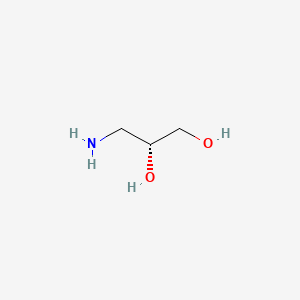![molecular formula C18H17N5O2 B2419147 3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034379-40-1](/img/structure/B2419147.png)
3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidin-4(3H)-one is a type of heterocyclic compound that includes fused pyridine and pyrimidine rings . These compounds have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives often involves the preparation of specific intermediates, which are then efficiently derivatized to give the final compounds . For example, one study reported the design and synthesis of a series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can be determined using various techniques such as mass spectrometry, 1H NMR, 13C NMR, and FT-IR spectroscopy . In silico molecular docking can also be used to predict the binding modes of these compounds .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been found to exhibit various biological activities, which can be attributed to their interactions with different residues of target proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can be influenced by various factors such as the presence of electron-donating groups and halogen substitutions .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
The compound has demonstrated promising anti-cancer potential. Researchers have synthesized novel derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which exhibit high anti-tumor activity . Notably, these compounds inhibit the proliferation of cancer cells, including Hela, A549, HepG2, and MCF-7 cell lines. The introduction of sulfonyl groups enhances their antiproliferative activity, while alkyl and arylated alkyl substitutions also contribute to their potency. Molecular docking studies reveal their binding orientations in the active site of c-Met, a receptor associated with cancer progression.
Antibacterial and Antifungal Properties
In a screening of diverse chemical structures, a related compound, 2-thioxodihydropyrido[2,3-d]pyrimidine, exhibited broad-spectrum antibacterial activity (MIC 0.49–3.9 μg/mL) and reasonable antifungal activity (MIC 31.25 μg/mL) . While not identical, this finding suggests that our compound of interest may also possess similar properties.
EGFR Inhibition for Cancer Treatment
Fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles have shown promising inhibitory activity against the tyrosine kinase EGFR proteins. These compounds were developed as prospective anticancer agents against MCF-7 and A-549 cancer cells . Investigating whether our compound shares similar inhibitory effects on EGFR could be valuable.
ERK5 Inhibition
The availability of specific chemical probes to study protein domains is crucial. A highly potent and selective ERK5 inhibitor, BAY-885, was identified through high-throughput screening and structure-based optimization . While not directly related, understanding whether our compound interacts with ERK5 could provide valuable insights.
Mecanismo De Acción
Target of Action
The primary targets of this compound are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The compound interacts with its targets (kinases) by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction can lead to the inhibition of kinase function, which is closely linked to tumor proliferation and survival .
Biochemical Pathways
The compound affects the biochemical pathways related to kinase function. Kinase inhibition can disrupt the signaling pathways that are essential for tumor proliferation and survival . The downstream effects of this disruption can lead to the inhibition of tumor growth .
Pharmacokinetics
The pharmacokinetic properties of the compound suggest good traditional drug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact its bioavailability . .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of kinase function and the inhibition of tumor proliferation and survival . This can lead to the inhibition of tumor growth .
Direcciones Futuras
The future directions for research on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives could involve the design and synthesis of novel compounds with potential as kinase inhibitors . Additionally, further studies could be conducted to understand the mechanism of action of these compounds and to evaluate their therapeutic potential .
Propiedades
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17-14-4-3-9-20-16(14)21-12-23(17)13-6-10-22(11-7-13)18(25)15-5-1-2-8-19-15/h1-5,8-9,12-13H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUACVDMCVROJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclohexyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2419067.png)
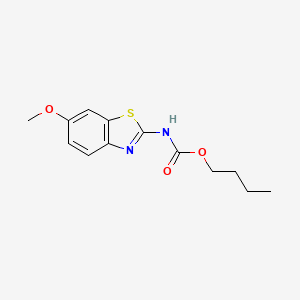
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2419069.png)
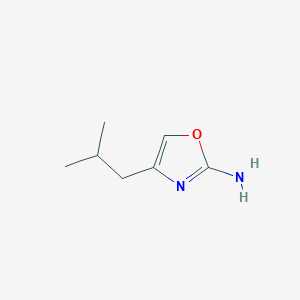
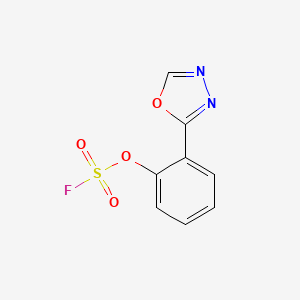
![2-ethoxy-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2419074.png)
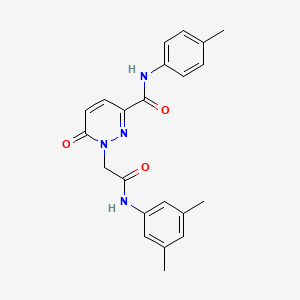
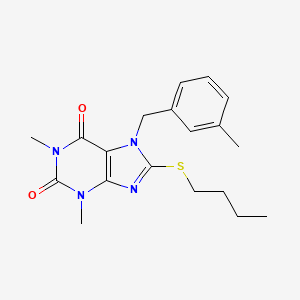
![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)


acetic acid](/img/structure/B2419083.png)
